molecular formula C7H14O3 B1237041 6-Hydroxyheptanoic acid

6-Hydroxyheptanoic acid

Cat. No. B1237041
M. Wt: 146.18 g/mol
InChI Key: UBIZMIFHVVCVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxyheptanoic acid is an (omega-1)-hydroxy fatty acid that is heptanoic acid in which one of the hydrogens at position 6 is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a heptanoic acid.

Scientific Research Applications

Role in Polymer Synthesis

6-Hydroxyheptanoic acid is instrumental in the field of polymer synthesis. It represents a significant building block for biodegradable polymers like polycaprolactone. A study conducted by Bretschneider et al. (2021) highlights the synthesis of 6-hydroxyhexanoic acid (a close derivative) directly from cyclohexane in one step by recombinant Pseudomonas taiwanensis, which is crucial for developing sustainable multistep whole-cell processes in polymer production (Bretschneider et al., 2021).

Role in Biotechnological Applications

In biotechnological applications, 6-Hydroxyheptanoic acid is used for the production of enantiomerically pure hydroxycarboxylic acids. A study by Ruth et al. (2007) demonstrates an efficient method to prepare these acids from bacterial polyhydroxyalkanoates (PHAs), highlighting the significant role of 6-hydroxyheptanoic acid in microbial synthesis and purification processes (Ruth et al., 2007).

Contribution to Chemical Synthesis

6-Hydroxyheptanoic acid contributes significantly to chemical synthesis, especially in synthesizing modified peptides and various biologically active structures. Markowska et al. (2021) elaborate on the role of 6-aminohexanoic acid (a related compound) in chemical synthesis and its applications in industries like polyamide synthetic fibers and biologically active structures (Markowska et al., 2021).

Application in Medicinal Chemistry

The use of 6-hydroxyheptanoic acid in medicinal chemistry is highlighted through its derivates and related compounds. A study on triheptanoin, a medium-chain triglyceride with odd-chain fatty acids, discusses its potential in treating rare metabolic disorders, showcasing the relevance of heptanoic acid derivatives in medical applications (Borges & Sonnewald, 2012).

Environmental Impact Studies

There's also a focus on the environmental impact of compounds related to 6-hydroxyheptanoic acid. Zhao et al. (2013) studied the biotransformation of 6:2 fluorotelomer alcohol in river sediment, providing insights into the environmental fate of fluorinated compounds, which is relevant for understanding the environmental implications of similar compounds (Zhao et al., 2013).

properties

Product Name

6-Hydroxyheptanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

6-hydroxyheptanoic acid

InChI

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

UBIZMIFHVVCVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methylcyclohexanone (11.1 g, 0.099 mol) in chloroform (15 ml) was added during 20 minutes, under nitrogen, to a stirred suspension of m-chloroperbenzoic acid (24.6 g, 0.143 mol) in chloroform (250 ml). After 3 hours, 40 minutes, the mixture was poured into aqueous sodium bicarbonate and extracted with methylene chloride. The extract was washed with brine, dried (MgSO4) and concentrated. The residue was distilled from a small amount of K2CO3 to give 9.58 g, bp 78°-79° C. (2.5-3 mm Hg) of 6-hydroxyheptanoic acid, ε-lactone.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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